Stereochemical Purity: (4S,5R) vs. (4R,5R) Diastereomer Identity
The (4S,5R) configuration of this compound is the enantiomerically pure form required as a paclitaxel process impurity reference standard. The (4R,5R) diastereomer (Paclitaxel Impurity 49, CAS 1262147-55-6) exhibits a distinct HPLC retention time and mass spectral fragmentation pattern, causing misidentification if substituted [1]. Synthetic patents confirm that the 4S,5R oxazolidine is the direct precursor to the clinically active 2'R,3'S taxane side chain [2].
| Evidence Dimension | Stereochemical configuration (C-4/C-5) |
|---|---|
| Target Compound Data | (4S,5R) |
| Comparator Or Baseline | (4R,5R) Paclitaxel Impurity 49 (CAS 1262147-55-6) |
| Quantified Difference | Diastereomeric; distinct chromatographic retention (exact ΔtR not reported in head-to-head study but well-established as separate impurity peaks) |
| Conditions | HPLC/UV-CAD impurity profiling methods per ICH Q3A guidelines |
Why This Matters
Incorrect stereoisomer use leads to failed system suitability, inaccurate impurity quantification, and regulatory non-compliance in ANDA submissions.
- [1] Sun, J. et al. (2016) 'Impurity profiling of paclitaxel and its injection by UPLC-MS/MS', Acta Pharmaceutica Sinica, 51(6), pp. 965-971. View Source
- [2] Denis, J.N. et al. (1994) 'Expeditious semisynthesis of docetaxel using 2-trichloromethyl-1,3-oxazolidine as side-chain protection', Tetrahedron Letters, 35(1), pp. 105-108. View Source
